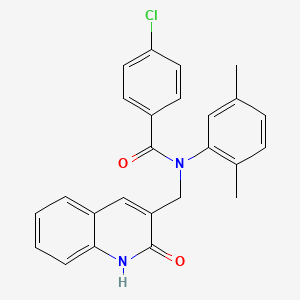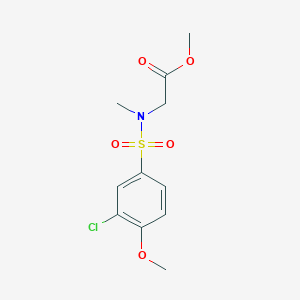
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNB, and it has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of CDNB involves the formation of a covalent bond between the carbonyl group of CDNB and the thiol group of glutathione. This reaction is catalyzed by glutathione S-transferase, which results in the formation of a glutathione-CDNB conjugate. This conjugate is highly fluorescent and can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
CDNB has been shown to induce oxidative stress and apoptosis in several cell lines. It has also been reported to modulate the expression of several genes involved in drug metabolism and toxicity. Furthermore, CDNB has been shown to inhibit the growth of several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
CDNB has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the use of CDNB in scientific research. One potential direction is the development of new fluorescent probes based on CDNB for the detection of other enzymes and biomolecules. Another potential direction is the use of CDNB as a model substrate for the study of drug metabolism and toxicity in vivo. Furthermore, CDNB can be used as a tool for the development of new drugs and therapies for various diseases.
Synthesemethoden
CDNB can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylamine, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. Both methods have been reported to yield high purity CDNB.
Wissenschaftliche Forschungsanwendungen
CDNB has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of glutathione S-transferase activity in biological samples. CDNB has also been used as a substrate for the measurement of cytochrome P450 activity. Furthermore, CDNB has been used as a model substrate for the study of drug metabolism and toxicity.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-8-17(2)23(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBDJBJBDXVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














